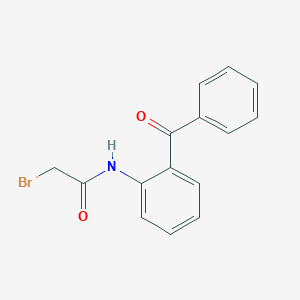

N-(2-Benzoylphenyl)-2-bromoacetamide

Description

BenchChem offers high-quality N-(2-Benzoylphenyl)-2-bromoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Benzoylphenyl)-2-bromoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDHBGMMKYQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162694 | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14439-71-5 | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14439-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoylphenyl)-2-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide, a compound of interest in synthetic organic chemistry. Due to limited publicly available data, this guide focuses on its fundamental chemical characteristics and a proposed synthetic pathway. Detailed experimental protocols for its synthesis and comprehensive biological activity data are not extensively reported in the current literature.

Core Chemical Properties

N-(2-Benzoylphenyl)-2-bromoacetamide is a derivative of acetamide and benzophenone. Its core chemical and physical properties, as compiled from available databases, are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-benzoylphenyl)-2-bromoacetamide | [1] |

| CAS Number | 14439-71-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1][2][3] |

| Molecular Weight | 318.17 g/mol | [2][3] |

| Melting Point | 94-95 °C | [2] |

| Predicted Boiling Point | 514.5 ± 35.0 °C | [2] |

| Predicted Density | 1.488 ± 0.06 g/cm³ | [2] |

| Synonyms | 2-[(2-Bromoacetyl)amino]benzophenone, 2-bromo-N-[2-(phenylcarbonyl)phenyl]acetamide | [1] |

Proposed Synthesis

Experimental Workflow: Proposed Synthesis

The following diagram illustrates the proposed synthetic workflow for N-(2-Benzoylphenyl)-2-bromoacetamide.

Caption: Proposed synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide.

Detailed Methodology (Proposed)

-

Dissolution of Starting Material: Dissolve 2-aminobenzophenone in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add bromoacetyl bromide or bromoacetyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C for a period and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture would typically be washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid halide and the salt byproduct. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded any specific information on the biological activity or the mechanism of action of N-(2-Benzoylphenyl)-2-bromoacetamide. While some structurally related bromoacetamide derivatives have been investigated for their biological effects, no such data is currently available for the title compound. Therefore, no signaling pathways or experimental workflows related to its biological function can be provided at this time.

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a known chemical entity with defined basic physicochemical properties. While a plausible synthetic route can be proposed based on standard organic chemistry principles, a detailed experimental protocol and comprehensive characterization data, including solubility and spectral analyses, are not available in the public domain. Furthermore, its biological activity and potential applications in drug development remain unexplored. This guide serves as a summary of the currently available information and highlights the need for further research to fully characterize this compound.

References

In-Depth Technical Guide: Molecular Weight of N-(2-Benzoylphenyl)-2-bromoacetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the chemical compound N-(2-Benzoylphenyl)-2-bromoacetamide. This document outlines the molecular formula, the atomic weights of its constituent elements, and the methodology for calculating its overall molecular weight.

Compound Identification

-

Systematic Name: N-(2-Benzoylphenyl)-2-bromoacetamide

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₁₅H₁₂BrNO₂ indicates that one molecule of N-(2-Benzoylphenyl)-2-bromoacetamide contains:

-

15 Carbon (C) atoms

-

12 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

The accepted molecular weight of N-(2-Benzoylphenyl)-2-bromoacetamide is approximately 318.17 g/mol .[1][2] Another source states the molecular weight as 318.16 g/mol .[3][4]

Atomic Weight Data

The calculation of the molecular weight is based on the standard atomic weights of each element. The following table summarizes the relevant atomic weights.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 15 | ~12.011[5][6] | ~180.165 |

| Hydrogen | H | 12 | ~1.008[7][8] | ~12.096 |

| Bromine | Br | 1 | ~79.904[9][10][11] | ~79.904 |

| Nitrogen | N | 1 | ~14.007[12][13] | ~14.007 |

| Oxygen | O | 2 | ~15.999[14][15][16] | ~31.998 |

| Total | ~318.170 |

Experimental Protocols

The determination of the molecular weight of a compound like N-(2-Benzoylphenyl)-2-bromoacetamide is typically achieved through mass spectrometry.

Methodology: Mass Spectrometry

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion (M⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺) is identified. The molecular weight is then inferred from the m/z value of this peak.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of N-(2-Benzoylphenyl)-2-bromoacetamide.

References

- 1. N-(2-Benzoylphenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]

- 2. N-(2-Benzoylphenyl)-2-bromoacetamide | 14439-71-5 [chemicalbook.com]

- 3. N-(2-Benzoylphenyl)-2-bromoacetamide | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ww.chemblink.com [ww.chemblink.com]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. Nitrogen - Wikipedia [en.wikipedia.org]

- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide (CAS: 14439-71-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Benzoylphenyl)-2-bromoacetamide, with CAS number 14439-71-5, is a key chemical intermediate, primarily recognized for its role in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with significant therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its utility in the preparation of pharmacologically active compounds. While direct biological activities of the title compound are not extensively documented, its structural relationship to precursors of bioactive molecules makes it a compound of interest in medicinal chemistry and drug development. This document consolidates available data on its synthesis and physicochemical properties, offering detailed experimental protocols and logical workflows for its application in a research setting.

Chemical and Physical Properties

N-(2-Benzoylphenyl)-2-bromoacetamide is a solid at room temperature, often appearing as pink or white crystals. Its core structure features a benzophenone moiety linked to a bromoacetamide group via an amide bond. This combination of functional groups, particularly the reactive bromoacetyl tail, makes it a versatile precursor for various heterocyclic syntheses.

| Property | Value | Source |

| CAS Number | 14439-71-5 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | ChemicalBook[1] |

| Molecular Weight | 318.17 g/mol | ChemicalBook[1] |

| Melting Point | 94-95 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 514.5 ± 35.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | ChemicalBook[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |

Synthesis and Reaction Mechanisms

The primary synthetic route to N-(2-Benzoylphenyl)-2-bromoacetamide involves the acylation of 2-aminobenzophenone with bromoacetyl bromide. This reaction is a standard nucleophilic acyl substitution where the amino group of 2-aminobenzophenone attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

Synthesis of the Precursor: 2-Aminobenzophenone

The synthesis of the starting material, 2-aminobenzophenone, can be achieved through various methods, including the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2-Aminobenzophenone

A general procedure for the Friedel-Crafts acylation to produce 2-aminobenzophenones is as follows:

-

To a suitable reaction vessel, add the corresponding benzoyl chloride (21.0 mmol) and p-chloroaniline (8.4 mmol).

-

Heat the mixture to approximately 180–200 °C.

-

Slowly add anhydrous zinc chloride (10.08 mmol) to the heated mixture.

-

Gradually increase the temperature to 220–230 °C and maintain at reflux for 3 hours.

-

Cool the reaction mixture to 120 °C and add hot water to remove any benzoic acid byproduct.

-

The resulting crude product is then hydrolyzed by refluxing in a mixture of sulfuric acid, acetic acid, and water (5.0:3.5:3.0 mL) for 40 minutes to yield the 2-aminobenzophenone.

Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

The N-acylation of 2-aminobenzophenone is a critical step in the formation of the title compound.

Experimental Protocol: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

The following is a generalized protocol for the N-acylation of a 2-aminobenzophenone derivative:

-

Dissolve 2-aminobenzophenone (1 molar equivalent) in a suitable anhydrous solvent (e.g., toluene, glacial acetic acid) in a flask equipped with a stirrer and protected from moisture.

-

Cool the solution in an ice bath.

-

Slowly add bromoacetyl bromide (1.0-1.2 equivalents) dropwise to the cooled and stirred solution.

-

Allow the reaction to proceed at a low temperature, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated. If in an acidic solvent, crystallization may be induced by maintaining the cool temperature. The resulting precipitate is then filtered and washed with a cold solvent.

-

The crude product can be further purified by recrystallization.

Role in Benzodiazepine Synthesis

N-(2-Benzoylphenyl)-2-bromoacetamide is a crucial intermediate in the synthesis of 1,4-benzodiazepines. The subsequent step after its formation is an intramolecular cyclization, typically achieved by reaction with ammonia.

Experimental Protocol: Cyclization to a 1,4-Benzodiazepine

A generalized one-pot protocol for the synthesis of 5-phenyl-1,4-benzodiazepine-2-one derivatives from a 2-aminobenzophenone is as follows:

-

In a reaction vessel, dissolve the 2-aminobenzophenone derivative (1 equivalent) in a suitable solvent like THF.

-

Add bromoacetyl halide (1.1 equivalents) dropwise to the solution at room temperature and stir for 30 minutes.

-

Add potassium carbonate (K₂CO₃) in two portions.

-

After the initial acylation is complete (monitored by TLC), add an additional portion of K₂CO₃.

-

Add ammonium hydroxide solution dropwise and continue stirring at room temperature for 15 hours.

-

Add water to the mixture and separate the organic layer.

-

Wash the organic layer with dilute HCl and concentrate in vacuo to obtain the crystalline 1,4-benzodiazepine-2-one, which can be recrystallized from acetone.

Spectroscopic and Analytical Data

-

¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methylene protons of the bromoacetyl group, and a singlet for the amide proton.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the ketone and amide, aromatic carbons, and the methylene carbon attached to the bromine.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amide, C=O stretching of the ketone and amide, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for its analysis[2].

Biological Activity and Signaling Pathways

There is currently no significant published data on the specific biological activities or the direct interaction of N-(2-Benzoylphenyl)-2-bromoacetamide with biological signaling pathways. Its primary importance lies in its role as a synthetic intermediate. The biological activity of the resulting benzodiazepines is well-documented, primarily acting as positive allosteric modulators of the GABA-A receptor in the central nervous system, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a valuable intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its efficient conversion to the 1,4-benzodiazepine scaffold underscore its importance. While the compound itself is not known for direct biological applications, it remains a critical building block for the development of therapeutically significant molecules. Further research into the synthesis of novel derivatives from this intermediate could open new avenues for drug discovery. This guide provides a foundational understanding for researchers and professionals working with this compound, summarizing its properties and synthetic utility based on available scientific information.

References

An In-depth Technical Guide to the Structure Elucidation of N-(2-Benzoylphenyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of N-(2-Benzoylphenyl)-2-bromoacetamide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated analytical data, and visualizations of relevant biological pathways.

Introduction

N-(2-Benzoylphenyl)-2-bromoacetamide is a derivative of 2-aminobenzophenone, a scaffold of significant interest in medicinal chemistry.[1] 2-Aminobenzophenones are key precursors in the synthesis of various biologically active heterocyclic compounds, most notably the benzodiazepine class of drugs.[1] The inherent structural features of the 2-aminobenzophenone core also contribute to direct interactions with biological targets, leading to a wide spectrum of therapeutic activities, including anticancer and anti-inflammatory effects.[2] This guide will focus on the synthesis, structural characterization, and a plausible mechanism of action for N-(2-Benzoylphenyl)-2-bromoacetamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14439-71-5 | [1][3][4] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1][3][4] |

| Molecular Weight | 318.17 g/mol | [1][3] |

| Melting Point | 94-95 °C | [3] |

| Appearance | Pink Crystals | [3] |

Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

The synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide is achieved through the N-acylation of 2-aminobenzophenone with 2-bromoacetyl bromide. The amino group of 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. This is followed by the elimination of hydrogen bromide to yield the final product. A weak base, such as pyridine or triethylamine, is typically used to neutralize the HBr byproduct.

Experimental Protocol: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

Disclaimer: The following is a representative protocol based on general N-acylation procedures and has not been experimentally validated for this specific synthesis.

Materials:

-

2-Aminobenzophenone

-

2-Bromoacetyl bromide

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath and add pyridine (1.1 equivalents).

-

Slowly add a solution of 2-bromoacetyl bromide (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with the dropwise addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthetic Workflow

Caption: Synthetic workflow for N-(2-Benzoylphenyl)-2-bromoacetamide.

Structure Elucidation

The structure of N-(2-Benzoylphenyl)-2-bromoacetamide can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The following spectral data are predicted based on the chemical structure and have not been experimentally determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -NH- |

| 7.2 - 7.8 | m | 9H | Aromatic protons |

| ~4.0 | s | 2H | -CH₂-Br |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (ketone) |

| ~165 | C=O (amide) |

| 125 - 140 | Aromatic carbons |

| ~30 | -CH₂-Br |

Infrared (IR) Spectroscopy

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~1680 | C=O stretch (ketone) |

| ~1650 | C=O stretch (amide I) |

| ~1580 | N-H bend (amide II) |

| ~1520, 1450 | C=C stretch (aromatic) |

| ~700 | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization):

| m/z | Assignment |

| 317/319 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 238 | [M - Br]⁺ |

| 196 | [M - C₂H₂BrO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of N-(2-Benzoylphenyl)-2-bromoacetamide is limited in the available literature, the broader class of 2-aminobenzophenone derivatives has been shown to possess significant anticancer properties.[2] A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the proposed mechanism of action for N-(2-Benzoylphenyl)-2-bromoacetamide as a tubulin polymerization inhibitor, based on the activity of related 2-aminobenzophenone derivatives.

Caption: Proposed mechanism of action for N-(2-Benzoylphenyl)-2-bromoacetamide.

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a derivative of the pharmacologically significant 2-aminobenzophenone scaffold. This guide has provided a comprehensive overview of its structure, a representative synthetic protocol, and predicted analytical data for its characterization. Based on the known activities of its structural class, N-(2-Benzoylphenyl)-2-bromoacetamide holds potential as a therapeutic agent, possibly through the inhibition of tubulin polymerization. Further experimental validation of its synthesis, spectroscopic properties, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

References

An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Benzoylphenyl)-2-bromoacetamide, a derivative of 2-aminobenzophenone. This document details its chemical identity, physicochemical properties, a putative synthesis protocol, and explores its potential applications in drug discovery and development based on the activities of structurally related compounds.

Chemical Identity and Properties

N-(2-Benzoylphenyl)-2-bromoacetamide is an organic compound featuring a bromoacetamide group attached to a 2-benzoylphenyl amine. Its formal IUPAC name is N-(2-benzoylphenyl)-2-bromoacetamide.[1] This compound is a derivative of 2-aminobenzophenone, a well-known precursor in the synthesis of various pharmaceuticals, particularly benzodiazepines.[2]

Physicochemical Data

The key physicochemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-benzoylphenyl)-2-bromoacetamide | [1] |

| CAS Number | 14439-71-5 | [1][3][4] |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1] |

| Molecular Weight | 318.16 g/mol | [1] |

| Melting Point | 94-95 °C | [4] |

| Boiling Point (Predicted) | 514.5±35.0 °C | [4] |

| Density (Predicted) | 1.488±0.06 g/cm³ | [4] |

| InChI Key | HZQDHBGMMKYQDP-UHFFFAOYSA-N | [1] |

| Appearance | Pink Crystals | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide is not extensively documented in publicly available literature, a standard synthetic route can be proposed based on the acylation of 2-aminobenzophenone with bromoacetyl bromide.

Proposed Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

This protocol is based on general procedures for the N-acylation of anilines.

Reaction:

2-Aminobenzophenone + Bromoacetyl Bromide → N-(2-Benzoylphenyl)-2-bromoacetamide + HBr

Materials:

-

2-Aminobenzophenone

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzophenone (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude N-(2-Benzoylphenyl)-2-bromoacetamide can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for N-(2-Benzoylphenyl)-2-bromoacetamide.

Potential Biological Activity and Applications in Drug Development

Precursor for Heterocyclic Synthesis

The parent molecule, 2-aminobenzophenone, is a critical starting material for the synthesis of various heterocyclic compounds, including benzodiazepines, quinolines, and acridones.[2] N-(2-Benzoylphenyl)-2-bromoacetamide could serve as an intermediate in the synthesis of novel derivatives of these scaffolds. For instance, the bromoacetyl group could be used to introduce further functionalities or to facilitate cyclization reactions.

Potential as an Enzyme Inhibitor

The bromoacetamide moiety is a known reactive group that can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes. This covalent modification can lead to irreversible inhibition.

While not directly related, other bromoacetamide-containing molecules have shown interesting biological activities. For example, 2-Bromo-n-(4-sulfamoylphenyl)acetamide is investigated as an inhibitor of carbonic anhydrases, enzymes that are overexpressed in some tumors.[5] This suggests that N-(2-Benzoylphenyl)-2-bromoacetamide could be screened for activity against various enzymatic targets.

Involvement in N-Acyl Amine Signaling Pathways

N-acyl aromatic amines are a class of lipids that can be related to the endocannabinoid signaling system.[6] These molecules are involved in various physiological processes, and their biosynthesis and degradation pathways are subjects of ongoing research.[6][7] While N-(2-Benzoylphenyl)-2-bromoacetamide is a synthetic molecule, its structural similarity to endogenous N-acyl amines might allow it to interact with components of these signaling pathways.

Below is a hypothetical signaling pathway illustrating how a molecule like N-(2-Benzoylphenyl)-2-bromoacetamide, by analogy to other bioactive small molecules, might be investigated for its effects on a generic cellular signaling cascade, such as one initiated by a G-protein coupled receptor (GPCR).

Caption: Hypothetical signaling pathway for biological investigation.

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a compound with a well-defined chemical structure and physicochemical properties. While direct biological data is scarce, its synthesis is feasible through standard organic chemistry methods. Its structural features, particularly the reactive bromoacetamide group and the benzophenone scaffold, make it a molecule of interest for further investigation in drug discovery, potentially as a precursor for complex heterocyclic systems or as a covalent inhibitor of enzymatic targets. Future research should focus on its synthesis, purification, and screening against a panel of biological targets to elucidate its potential therapeutic applications.

References

- 1. N-(2-Benzoylphenyl)-2-bromoacetamide | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-(2-Benzoylphenyl)-2-bromoacetamide | 14439-71-5 [chemicalbook.com]

- 4. N-(2-Benzoylphenyl)-2-bromoacetamide CAS#: 14439-71-5 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"N-(2-Benzoylphenyl)-2-bromoacetamide" physical properties

An In-depth Technical Guide on the Physical Properties of N-(2-Benzoylphenyl)-2-bromoacetamide

Abstract

N-(2-Benzoylphenyl)-2-bromoacetamide is a chemical compound with potential applications in organic synthesis and drug development. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its analysis, and a plausible synthetic route. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate its use in laboratory settings.

Chemical and Physical Properties

N-(2-Benzoylphenyl)-2-bromoacetamide, identified by the CAS Number 14439-71-5, possesses a range of chemical and physical properties that are crucial for its handling, storage, and application in research.[1][2][3][4] A summary of these properties is presented in the table below. The compound should be stored under an inert gas like nitrogen or argon at a temperature of 2-8°C.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1][2][3][4] |

| Molecular Weight | 318.17 g/mol | [1][2][4] |

| IUPAC Name | N-(2-benzoylphenyl)-2-bromoacetamide | [3] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point (Predicted) | 514.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.94 ± 0.70 | [1] |

| LogP | 3.15 | [2] |

| CAS Number | 14439-71-5 | [1][2][3][4] |

| EINECS Number | 238-415-6 | [1][2][3] |

| InChI | InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | [3] |

| InChIKey | HZQDHBGMMKYQDP-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide are not widely published, a plausible synthetic route can be derived from general procedures for the synthesis of ω-bromoacylamides.[5] The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

The synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide can be achieved through a nucleophilic acyl substitution reaction between 2-aminobenzophenone and bromoacetyl bromide. A base, such as triethylamine, is used to neutralize the hydrogen bromide byproduct.[5]

Materials and Equipment:

-

2-Aminobenzophenone

-

Bromoacetyl bromide

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (2.0 equivalents) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, add a small volume of water to quench any unreacted bromoacetyl bromide and stir vigorously for 5 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-(2-Benzoylphenyl)-2-bromoacetamide by recrystallization or column chromatography.

Analysis by Reverse Phase HPLC

N-(2-Benzoylphenyl)-2-bromoacetamide can be analyzed by a reverse phase (RP) HPLC method.[2]

Equipment and Conditions:

-

Column: Newcrom R1 or equivalent reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]

-

Detector: UV detector

-

Application: This method is suitable for purity analysis and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[2]

Procedure:

-

Sample Preparation: Prepare a stock solution of a known concentration of the N-(2-Benzoylphenyl)-2-bromoacetamide sample in the mobile phase.

-

Analysis: Inject the sample solution into the chromatograph.

-

Purity Determination: The purity can be determined by the area percent normalization of the peak corresponding to N-(2-Benzoylphenyl)-2-bromoacetamide.

Mandatory Visualizations

The following diagrams illustrate the workflow for the synthesis and analysis of N-(2-Benzoylphenyl)-2-bromoacetamide.

Caption: Synthesis workflow for N-(2-Benzoylphenyl)-2-bromoacetamide.

Caption: Analytical workflow for N-(2-Benzoylphenyl)-2-bromoacetamide by RP-HPLC.

References

- 1. N-(2-Benzoylphenyl)-2-bromoacetamide CAS#: 14439-71-5 [m.chemicalbook.com]

- 2. N-(2-Benzoylphenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]

- 3. N-(2-Benzoylphenyl)-2-bromoacetamide | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Benzoylphenyl)-2-bromoacetamide | 14439-71-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis Precursors of N-(2-Benzoylphenyl)-2-bromoacetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis precursors and methodologies required for the production of N-(2-Benzoylphenyl)-2-bromoacetamide. The primary focus is on the synthesis of the core intermediate, 2-aminobenzophenone, for which various synthetic routes are analyzed and compared. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.

Core Synthesis Pathway

The synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide is primarily achieved through the N-acylation of 2-aminobenzophenone with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a direct and efficient method to form the final amide product. The overall workflow involves two principal stages: the synthesis of the key precursor, 2-aminobenzophenone, followed by its subsequent bromoacetylation.

An In-depth Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Benzoylphenyl)-2-bromoacetamide is a chemical compound with the molecular formula C15H12BrNO2. While its specific discovery and detailed biological activities are not extensively documented in publicly available literature, its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its known properties, a proposed synthesis protocol, and a logical workflow for its preparation, based on established chemical principles. Due to the absence of specific biological data, this document will focus on the chemical aspects of the compound.

Chemical and Physical Properties

The known physicochemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide are summarized below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C15H12BrNO2 | PubChem[1], ChemicalBook[2][3] |

| Molecular Weight | 318.17 g/mol | PubChem[1], ChemicalBook[2][3] |

| CAS Number | 14439-71-5 | PubChem[1], ChemicalBook[2][3] |

| IUPAC Name | N-(2-benzoylphenyl)-2-bromoacetamide | PubChem[1] |

| Melting Point | 94-95 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 514.5±35.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.488±0.06 g/cm3 | ChemicalBook[3] |

| Appearance | Pink Crystals | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[2] |

Proposed Synthesis

Proposed Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine of 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A non-nucleophilic base is typically used to neutralize the hydrogen bromide byproduct formed during the reaction.

Caption: Proposed synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar acetamide derivatives.

Materials and Equipment:

-

2-Aminobenzophenone

-

Bromoacetyl bromide

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM. Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4.

-

Filter the solution to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis and purification of N-(2-Benzoylphenyl)-2-bromoacetamide.

Caption: General workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific reports on the biological activity, mechanism of action, or associated signaling pathways for N-(2-Benzoylphenyl)-2-bromoacetamide. The presence of a bromoacetamide moiety, a known reactive group, suggests that the compound could potentially act as a covalent modifier of biological macromolecules. However, without experimental data, any discussion of its biological role would be purely speculative. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a readily synthesizable compound with well-defined chemical and physical properties. While its biological role is currently uncharacterized, its structure presents opportunities for its use as a building block in the synthesis of more complex molecules for drug discovery and development. The proposed synthesis protocol and workflow provide a solid foundation for researchers to produce this compound for further investigation. Future studies are required to elucidate any potential biological activity and to explore its utility in medicinal chemistry.

References

The Versatile Intermediate: A Technical Guide to N-(2-Benzoylphenyl)-2-bromoacetamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoylphenyl)-2-bromoacetamide is a key bifunctional chemical intermediate, playing a pivotal role in the synthesis of a variety of heterocyclic compounds, most notably benzodiazepines and quinazolinones. Its structure, featuring a reactive bromoacetyl group and a benzophenone moiety, allows for versatile cyclization strategies to construct these important pharmacophores. This technical guide provides an in-depth overview of the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide and its application as a starting material in the development of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant signaling pathways are presented to facilitate its use in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂BrNO₂[1] |

| Molecular Weight | 318.17 g/mol [1] |

| CAS Number | 14439-71-5[1] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 94-95 °C |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

The primary synthetic route to N-(2-Benzoylphenyl)-2-bromoacetamide involves the N-acylation of 2-aminobenzophenone with bromoacetyl bromide. This reaction proceeds readily under mild conditions, typically in the presence of a base to neutralize the hydrogen bromide byproduct.

Experimental Protocol: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

This protocol is adapted from standard N-acylation procedures for aromatic amines.[2][3][4]

Materials:

-

2-Aminobenzophenone

-

Bromoacetyl bromide

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another suitable non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-(2-Benzoylphenyl)-2-bromoacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Quantitative Data:

| Reactant | Molar Ratio | Purity |

| 2-Aminobenzophenone | 1.0 | >98% |

| Bromoacetyl bromide | 1.1 | >98% |

| Pyridine | 1.1 | >99% |

| Product | Yield | Melting Point |

| N-(2-Benzoylphenyl)-2-bromoacetamide | Typically >85% | 94-95 °C |

Synthesis Workflow

Application in the Synthesis of 1,4-Benzodiazepines

N-(2-Benzoylphenyl)-2-bromoacetamide is a crucial precursor for the synthesis of 1,4-benzodiazepin-2-ones, a class of compounds with significant therapeutic applications, particularly as anxiolytics, sedatives, and anticonvulsants. The synthesis involves an intramolecular cyclization, typically achieved by reaction with a source of ammonia.

Experimental Protocol: Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol is based on the well-established cyclization of 2-haloacetamidobenzophenones.[5][6]

Materials:

-

N-(2-Benzoylphenyl)-2-bromoacetamide

-

Hexamethylenetetramine (Hexamine)

-

Ammonium chloride

-

Anhydrous ethanol

-

Hydrochloric acid (gas or concentrated solution)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve N-(2-Benzoylphenyl)-2-bromoacetamide (1.0 equivalent) in anhydrous ethanol.

-

Add hexamethylenetetramine (approximately 4 equivalents) and ammonium chloride (approximately 1 equivalent) to the solution.

-

Reflux the reaction mixture for 12-16 hours.

-

After completion of the reaction (monitored by TLC), distill off the ethanol under reduced pressure.

-

Allow the residue to cool to room temperature.

-

Dissolve the residue in a suitable solvent like toluene.

-

Pass dry hydrogen chloride gas through the solution or add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to effect cyclization of the intermediate.

-

After the cyclization is complete, cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Quantitative Data:

| Reactant | Molar Ratio |

| N-(2-Benzoylphenyl)-2-bromoacetamide | 1.0 |

| Hexamethylenetetramine | ~4.0 |

| Ammonium chloride | ~1.0 |

| Product | Yield |

| 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 70-85% (reported for similar substrates) |

Benzodiazepine Synthesis Workflow

Application in the Synthesis of Quinazolinones

While less common than for benzodiazepines, N-(2-Benzoylphenyl)-2-bromoacetamide can also serve as a starting material for the synthesis of quinazolinone derivatives. This typically involves a reaction with a nitrogen source that leads to the formation of the six-membered heterocyclic ring.

Generalized Synthetic Approach for Quinazolinones

A plausible route would involve the reaction of N-(2-Benzoylphenyl)-2-bromoacetamide with an amine or ammonia, followed by an oxidative cyclization to form the quinazolinone ring. The benzoyl group's carbonyl could participate in the cyclization under specific conditions.

Signaling Pathway of Benzodiazepines

Benzodiazepines exert their pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]

GABA-A Receptor Signaling

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[8] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[10] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties of benzodiazepines.[7]

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a valuable and versatile starting material for the synthesis of key heterocyclic scaffolds in medicinal chemistry. Its straightforward synthesis and reactive nature make it an ideal precursor for the construction of 1,4-benzodiazepines and potentially other related heterocycles like quinazolinones. The protocols and data presented in this guide are intended to support researchers in the efficient utilization of this important chemical intermediate for the discovery and development of new therapeutic agents.

References

- 1. N-(2-Benzoylphenyl)-2-bromoacetamide | C15H12BrNO2 | CID 84439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 7. benzoinfo.com [benzoinfo.com]

- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Benzodiazepines on GABA Receptors - David Weiss [grantome.com]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

Potential Applications of N-(2-Benzoylphenyl)-2-bromoacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Benzoylphenyl)-2-bromoacetamide is a versatile synthetic intermediate with significant potential in medicinal chemistry, primarily as a precursor to a range of pharmacologically active compounds. Its structural backbone, derived from 2-aminobenzophenone, is a cornerstone in the synthesis of 1,4-benzodiazepines, a class of drugs renowned for their broad spectrum of central nervous system (CNS) activities. This technical guide provides an in-depth overview of the core applications of N-(2-Benzoylphenyl)-2-bromoacetamide, focusing on its role in the synthesis of CNS-active agents and exploring its potential in other therapeutic areas such as oncology. Detailed experimental protocols, quantitative data from analogous compounds, and visualizations of synthetic pathways are presented to facilitate further research and development.

Introduction

N-(2-Benzoylphenyl)-2-bromoacetamide, with the chemical formula C₁₅H₁₂BrNO₂, belongs to the family of α-haloacetamides and is a derivative of 2-aminobenzophenone.[1] The inherent reactivity of the bromoacetyl group, coupled with the foundational benzophenone structure, makes this compound a valuable building block in organic synthesis. The 2-aminobenzophenone scaffold is of particular importance as it is a key precursor in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs discovered by Leo Sternbach in the 1950s.[2][3][4] These drugs, including well-known examples like diazepam and nitrazepam, exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][6] This guide will explore the synthetic utility of N-(2-Benzoylphenyl)-2-bromoacetamide, primarily focusing on its application in the synthesis of benzodiazepines and touching upon other potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Benzoylphenyl)-2-bromoacetamide is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of N-(2-Benzoylphenyl)-2-bromoacetamide

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂BrNO₂ | [1] |

| Molecular Weight | 318.16 g/mol | [1] |

| CAS Number | 14439-71-5 | [1] |

| Appearance | Pink Crystals | [7] |

| Melting Point | 94-95 °C | [7] |

| Boiling Point (Predicted) | 514.5 ± 35.0 °C | [7] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 11.94 ± 0.70 | [7] |

Core Application: Synthesis of 1,4-Benzodiazepines

The principal application of N-(2-Benzoylphenyl)-2-bromoacetamide is as a key intermediate in the synthesis of 1,4-benzodiazepine-2-ones. This class of compounds exhibits a wide range of therapeutic effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8][9]

General Synthetic Pathway

The synthesis of 1,4-benzodiazepines from 2-aminobenzophenone derivatives generally follows a two-step process:

-

N-Acylation: The amino group of a 2-aminobenzophenone is acylated with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, to form an N-(2-benzoylphenyl)-2-haloacetamide intermediate.[10][11]

-

Cyclization: The intermediate is then treated with a source of ammonia or a primary amine to induce an intramolecular cyclization, forming the seven-membered diazepine ring.[5]

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Protocol 1: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide (N-Acylation)

This protocol is based on the general acylation of 2-aminobenzophenones.

-

Materials:

-

2-Aminobenzophenone

-

Bromoacetyl bromide

-

Anhydrous toluene

-

Triethylamine or pyridine (as a base)

-

Ice-cold dilute aqueous ammonia solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve 2-aminobenzophenone (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a suitable base such as triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid bromide and the hydrobromide salt of the base.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield N-(2-Benzoylphenyl)-2-bromoacetamide.

-

Protocol 2: Synthesis of 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Cyclization)

This protocol outlines the cyclization of the bromoacetamide intermediate to form the benzodiazepine ring.

-

Materials:

-

N-(2-Benzoylphenyl)-2-bromoacetamide

-

Ammonia (e.g., in the form of hexamethylenetetramine or a solution of ammonia in an alcohol)

-

Ethanol or another suitable solvent

-

-

Procedure:

-

Dissolve N-(2-Benzoylphenyl)-2-bromoacetamide in a suitable solvent like ethanol.

-

Add a source of ammonia, such as hexamethylenetetramine, along with a catalyst like ammonium chloride.[8]

-

Reflux the reaction mixture for several hours. The reaction progress should be monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is worked up. A typical workup may involve treatment with an acid to hydrolyze any intermediates, followed by neutralization.[12]

-

The crude product is then purified, often by recrystallization, to yield the final 1,4-benzodiazepine-2-one.

-

A microwave-assisted variation of this cyclization has been reported to significantly reduce reaction times and improve yields.[8]

Mechanism of Action of the Final Product

The resulting 1,4-benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a depressant effect on the central nervous system.[5][6]

Quantitative Data on Analogous Compounds

While specific pharmacological data for benzodiazepines derived directly from N-(2-Benzoylphenyl)-2-bromoacetamide is scarce in the public domain, data from structurally similar compounds highlight the potential potency. For instance, various N-(2-benzoyl-4-chlorophenyl)acetamide derivatives have been synthesized and evaluated for their CNS activities.

Table 2: Anticonvulsant Activity of Structurally Related Benzodiazepines

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| Diazepam | Mice | Maximal Electroshock (MES) | 1.5 | [7] |

| Nitrazepam | Rats | Amygdaloid-kindled seizures | ~0.25 | [2] |

| PBDT 13 (a novel pyrrolobenzodiazepine) | Mice | Pentylenetetrazole (PTZ)-induced seizures | 1.1 | [7] |

ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.

Other Potential Applications

Anticancer Activity

Derivatives of both benzophenone and acetamide have shown promise as anticancer agents. For example, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated anticancer activity against breast cancer and neuroblastoma cell lines.[12] Furthermore, some brominated acetophenone derivatives have exhibited cytotoxicity against various human tumor cell lines.[13] The structural motifs present in N-(2-Benzoylphenyl)-2-bromoacetamide suggest that its derivatives could be explored for potential antiproliferative effects.

The bromoacetamide moiety can act as an alkylating agent, a feature utilized in some anticancer drugs to form covalent bonds with biological macromolecules like DNA, potentially leading to cytotoxic effects.

Enzyme Inhibition

The bromoacetamide functional group is a known reactive moiety that can act as an irreversible inhibitor of enzymes by forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site. This property could be exploited in the design of targeted enzyme inhibitors for various therapeutic targets.

Conclusion

N-(2-Benzoylphenyl)-2-bromoacetamide is a valuable and versatile intermediate in medicinal chemistry. Its primary and most well-documented application is as a precursor for the synthesis of 1,4-benzodiazepines, a critically important class of drugs for treating a variety of CNS disorders. The synthetic routes are well-established, and the pharmacological mechanism of the final products is well understood. Furthermore, the structural components of N-(2-Benzoylphenyl)-2-bromoacetamide suggest potential for its derivatives to be investigated for other therapeutic applications, including as anticancer agents and enzyme inhibitors. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and development, encouraging further exploration of this compound's potential.

References

- 1. cup.edu.in [cup.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 4. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. ClinPGx [clinpgx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. actascientific.com [actascientific.com]

- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 10. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

Application Note: Synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide

Introduction

N-(2-Benzoylphenyl)-2-bromoacetamide is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, most notably benzodiazepines. The molecule features a reactive bromoacetyl group, making it a versatile building block for N-alkylation and cyclization reactions. This document provides a comprehensive protocol for the laboratory-scale synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide via the N-acylation of 2-aminobenzophenone.

Target Audience

This guide is intended for researchers, medicinal chemists, and professionals in drug development and organic synthesis. Users should be familiar with standard organic chemistry laboratory techniques and safety procedures.

Physicochemical Data

Quantitative data for the primary reactant, acylating agent, and the final product are summarized below.

Table 1: Properties of Key Reagents and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Starting Material | (2-aminophenyl)(phenyl)methanone | 119-58-4 | C₁₃H₁₁NO | 197.24 | 105-107 |

| Acylating Agent | 2-bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | 201.85 | - |

| Product | N-(2-benzoylphenyl)-2-bromoacetamide | 14439-71-5 | C₁₅H₁₂BrNO₂ | 318.17 | 94-95[1] |

Experimental Protocol

This protocol details the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide through the nucleophilic acyl substitution reaction between 2-aminobenzophenone and bromoacetyl bromide. A base is utilized to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction.[2]

Reaction Scheme

2-Aminobenzophenone reacts with Bromoacetyl bromide to yield N-(2-Benzoylphenyl)-2-bromoacetamide.

Materials and Equipment

-

Reagents:

-

2-Aminobenzophenone (1.0 equivalent)

-

Bromoacetyl bromide (1.1 - 1.2 equivalents)[2]

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.1 - 2.0 equivalents)[2][3][4]

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

-

Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobenzophenone (1.0 eq.) in anhydrous dichloromethane. Add a base such as pyridine or triethylamine (1.1 eq.).[3][4]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.[2][3][5]

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-30 minutes using a dropping funnel.[2][5] Maintain the temperature between 0 and 5 °C during this addition.[3]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour. Subsequently, let the reaction warm to room temperature and continue stirring for an additional 2-4 hours.[2][4]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (2-aminobenzophenone) is consumed.

-

Quenching and Work-up: Carefully quench the reaction by adding a small volume of water to decompose any unreacted bromoacetyl bromide.[2][3] Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a benzene-hexane mixture) to obtain the pure N-(2-Benzoylphenyl)-2-bromoacetamide.[3][6]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][7]

Safety Precautions

-

Bromoacetyl bromide is highly corrosive, toxic, and a strong lachrymator. Handle it with extreme care in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

-

All reactions should be performed in a fume hood.

Visualized Workflow

The following diagrams illustrate the logical flow of the experimental procedure and the general reaction pathway.

Caption: Experimental workflow for the synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide.

References

- 1. N-(2-Benzoylphenyl)-2-bromoacetamide CAS#: 14439-71-5 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Reaction of N-(2-Benzoylphenyl)-2-bromoacetamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoylphenyl)-2-bromoacetamide is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably the 1,4-benzodiazepine scaffold. Its structure incorporates an electrophilic α-bromoacetamide moiety and a nucleophilic amino group precursor, making it amenable to a range of intramolecular and intermolecular reactions. The benzophenone portion of the molecule is a common feature in many psychoactive drugs.

This document provides detailed application notes and experimental protocols for the reaction of N-(2-Benzoylphenyl)-2-bromoacetamide with several classes of nucleophiles, including amines, azide, thiourea, and cyanide. These reactions provide access to a diverse array of chemical structures with potential applications in medicinal chemistry and drug discovery.

Reaction with Amine Nucleophiles: Synthesis of 1,4-Benzodiazepines

Application Note:

The reaction of N-(2-Benzoylphenyl)-2-bromoacetamide with ammonia or primary amines is a classical and efficient method for the synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. This transformation proceeds via an initial intermolecular nucleophilic substitution of the bromide by the amine, followed by an intramolecular cyclization. The amino group of the 2-aminobenzophenone derivative, formed in situ or pre-formed, attacks the carbonyl group of the acetamide, leading to the formation of the seven-membered diazepine ring. This synthetic strategy is a cornerstone in the preparation of numerous commercially available benzodiazepine drugs and their analogues for structure-activity relationship (SAR) studies.

The general reaction mechanism involves two key steps:

-

Nucleophilic Substitution: The amine nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion in an SN2 reaction to form an N-substituted aminoacetamide intermediate.

-

Intramolecular Cyclization: The newly introduced amino group, or the pre-existing one on the benzophenone ring, acts as an internal nucleophile, attacking the amide carbonyl. This is followed by dehydration to yield the 1,4-benzodiazepine-2-one core.

This methodology is highly valuable for accessing a library of N1-substituted benzodiazepines by simply varying the primary amine used in the reaction.

Experimental Protocols:

Protocol 1: Synthesis of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Reaction with Ammonia)

-

Materials:

-

N-(2-Benzoylphenyl)-2-bromoacetamide

-

Ammonia solution (e.g., 25% in water or a solution in an organic solvent like methanol)

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Stir bar

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve N-(2-Benzoylphenyl)-2-bromoacetamide (1 equivalent) in ethanol or methanol.

-

Add an excess of ammonia solution (5-10 equivalents) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours or at reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a crystalline solid.

-

Protocol 2: Synthesis of 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Reaction with a Primary Amine)

-

Materials:

-

N-(2-Benzoylphenyl)-2-bromoacetamide

-

Methylamine solution (e.g., 40% in water or a solution in an organic solvent)

-

A suitable aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating source (if necessary)

-

Extraction and purification equipment

-